molecular formula C21H19ClN2O3 B2789941 N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide CAS No. 888463-78-3

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide

Cat. No.: B2789941
CAS No.: 888463-78-3
M. Wt: 382.84
InChI Key: ZRKTXJYULSMSOP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Chlorophenyl Group: The 3-chlorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Amidation Reaction: The cyclopentanecarboxamido group can be attached through an amidation reaction using cyclopentanecarboxylic acid and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its pharmacological properties for drug development.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Chlorophenyl Compounds: Compounds containing the 3-chlorophenyl group with different functional groups attached.

    Amides: Compounds with similar amide linkages but different aromatic or aliphatic groups.

Uniqueness

N-(3-chlorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c22-14-8-5-9-15(12-14)23-21(26)19-18(16-10-3-4-11-17(16)27-19)24-20(25)13-6-1-2-7-13/h3-5,8-13H,1-2,6-7H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKTXJYULSMSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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